
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile typically involves the condensation of sulfur-containing compounds with nitriles under specific conditions. One common method involves the reaction of a thietane derivative with methylamine and a nitrile source under controlled temperature and pressure conditions . The reaction may require catalysts such as Rhodium complexes to facilitate the formation of the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
科学研究应用
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thietane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methylamino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar structure but different functional groups.
Methylaminoquinolines: Compounds with a methylamino group attached to a quinoline ring.
Uniqueness
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is unique due to its thietane ring structure, which is less common in organic compounds. This structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
属性
分子式 |
C5H8N2O2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC 名称 |
3-(methylamino)-1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O2S/c1-7-5(2-6)3-10(8,9)4-5/h7H,3-4H2,1H3 |
InChI 键 |
UKIIIBPOGMHUQH-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CS(=O)(=O)C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


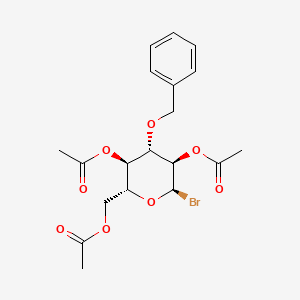
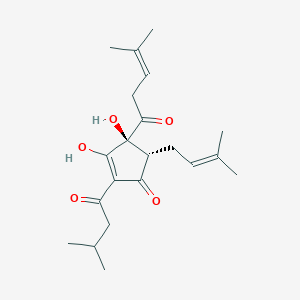
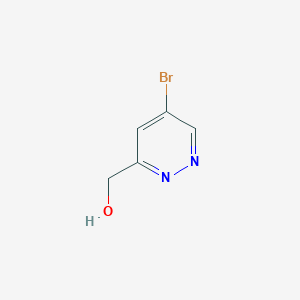
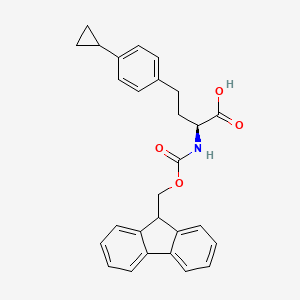
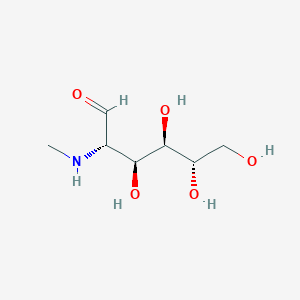
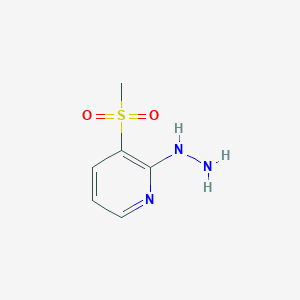
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)

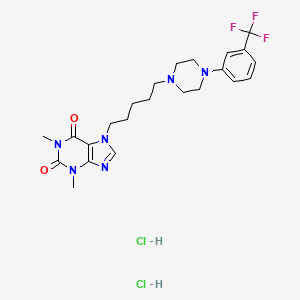
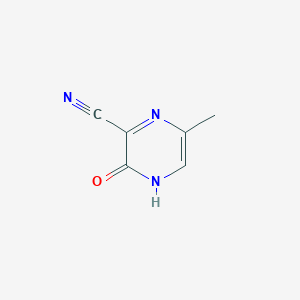

![Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)
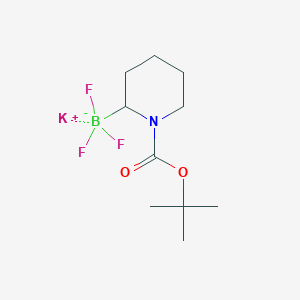
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)
